3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone is a heterocyclic organic compound that belongs to the pyridine family. Its structure features a pyridine ring with a bromine atom at the 3rd position, an iodine atom at the 5th position, and a methyl group at the 4th position. The molecular formula for this compound is , and it has a molecular weight of approximately 297.92 g/mol. This compound is notable for its dual halogenation, which imparts unique chemical properties and reactivity compared to other pyridine derivatives.
The biological activity of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone has been studied in various contexts. The presence of halogens in its structure enhances its interaction with biological targets. For instance, it may influence enzyme activity or receptor binding through halogen bonding interactions. Such compounds are often explored for their potential roles in medicinal chemistry, particularly in developing drugs targeting specific biochemical pathways .
The synthesis of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone typically involves:
These steps can be optimized for industrial production by controlling reaction conditions such as temperature, time, and the choice of solvents and catalysts to maximize yield and purity.
3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone has several applications:
Research into the interactions of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone with biological systems has revealed its potential as a probe in biochemical assays. Its halogen atoms can form specific interactions with amino acid residues in proteins, influencing their function and activity. Such studies are crucial for understanding how this compound might affect cellular processes and pathways .
Several compounds share structural similarities with 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone:
Compound Name | Key Differences |
---|---|
3-Bromo-4-methylpyridine | Lacks iodine at the 5th position |
5-Iodo-4-methylpyridine | Lacks bromine at the 3rd position |
4-Methylpyridine | Lacks both bromine and iodine atoms |
3-Chloro-5-iodo-4-methylpyridinamine | Contains chlorine instead of bromine |
The uniqueness of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone lies in its dual halogenation, which provides distinct reactivity patterns not found in its mono-halogenated counterparts. This characteristic allows for versatile chemical transformations and broader applications in synthetic chemistry and medicinal research.
The systematic IUPAC name for this compound is 3-bromo-5-iodo-4-methyl-2(1H)-pyridinone, derived from the pyridinone core structure. Key features include:
Molecular Formula: $$ \text{C}6\text{H}5\text{BrINO} $$
Molecular Weight: 313.92 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, I=126.90, N=14.01, O=16.00).
The pyridinone ring adopts a planar geometry due to aromatic conjugation, with slight distortions caused by steric effects from the halogens and methyl group. Crystallographic data for this specific compound are limited, but analogous structures like 3-bromo-5-iodopyridine exhibit bond lengths of $$ 1.74 \, \text{Å} $$ (C–Br) and $$ 2.10 \, \text{Å} $$ (C–I), with bond angles near $$ 120^\circ $$ .
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C–Br | 1.74 | 119.5 |
C–I | 2.10 | 120.2 |
C–O (keto) | 1.23 | 122.0 |
The compound exists predominantly in the keto form due to resonance stabilization from the electron-withdrawing halogens, which delocalize the lone pairs of the carbonyl oxygen. Tautomerization to the enol form is less favorable ($$\Delta G > 5 \, \text{kcal/mol}$$) based on computational studies of related 2-pyridinones .
Resonance Structures:
The methyl group at position 4 distinguishes this compound from analogues like 5-bromo-3-iodo-2-hydroxypyridine and 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine . Key differences include:
Property | 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone | 5-Bromo-3-iodo-2-hydroxypyridine |
---|---|---|
Solubility in Water | 0.2 mg/mL | 1.5 mg/mL |
Melting Point | 228–230°C (predicted) | 226–227°C |
LogP (Lipophilicity) | 2.8 | 1.9 |
The increased lipophilicity of the methyl derivative enhances membrane permeability, making it more suitable for drug design .